4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1lambda6,2-benzothiazine-3-carboxamide;hydrochloride
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Overview
Description
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1lambda6,2-benzothiazine-3-carboxamide;hydrochloride is a compound belonging to the class of benzothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and analgesic properties .
Preparation Methods
The synthesis of 4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1lambda6,2-benzothiazine-3-carboxamide;hydrochloride typically involves the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylic acid with hetarylamines. This reaction is carried out in dry xylene at 150°C, yielding the desired compound in good yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1lambda6,2-benzothiazine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1lambda6,2-benzothiazine-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other benzothiazine derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological research.
Medicine: It has potential analgesic properties and is being studied for its use in pain management.
Industry: The compound’s diverse pharmacological activities make it a candidate for developing new drugs.
Mechanism of Action
The mechanism of action of 4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1lambda6,2-benzothiazine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its analgesic and antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific pharmacological activity being studied .
Comparison with Similar Compounds
- Piroxicam
- Tenoxicam
- Lornoxicam
- Desmethyl piroxicam
Properties
Molecular Formula |
C14H12ClN3O4S |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1λ6,2-benzothiazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H11N3O4S.ClH/c18-13-9-5-1-2-6-10(9)22(20,21)17-12(13)14(19)16-11-7-3-4-8-15-11;/h1-8,17-18H,(H,15,16,19);1H |
InChI Key |
YMMLDUVOLCLEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=CC=N3)O.Cl |
Origin of Product |
United States |
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